Lipophilicity (XLogP3) Comparison: N-Isopropyl Substitution Adds ~0.8 log Units Over the Primary Amide Analog
The target compound (XLogP3 = 2.8) is substantially more lipophilic than its closest primary amide analog, 4-Hydroxy-2-(trifluoromethoxy)benzamide (XLogP3-AA = 1.6), a difference of +1.2 log units attributable to the N-isopropyl substitution [1][2]. This shift places the compound in the optimal lipophilicity range for oral bioavailability (LogD 1–3) while remaining below the threshold (XLogP3 = 3.9) of the 4-bromo analog (4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide), which exceeds typical lead-likeness criteria [3]. The trifluoromethoxy group itself contributes approximately +0.8 to +1.0 log units relative to a methoxy substituent, as established in systematic SAR studies of fluorinated alkyl ethers [4].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 4-Hydroxy-2-(trifluoromethoxy)benzamide: XLogP3-AA = 1.6; 2-(Trifluoromethoxy)benzamide: XLogP3 = 2.0; 4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide: XLogP3-AA = 3.9 |
| Quantified Difference | Δ = +1.2 vs. primary amide analog; Δ = +0.8 vs. unsubstituted benzamide; Δ = -1.1 vs. 4-bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
This logP differential positions the target compound in a favorable drug-likeness window that balances membrane permeability with aqueous solubility, avoiding both the low-permeability risk of the primary amide analog and the insolubility risk of the over-lipophilic 4-bromo congener.
- [1] PubChem Compound Summary for CID 138985634, 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 118839062, 4-Hydroxy-2-(trifluoromethoxy)benzamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [3] PubChem Compound Summary for CID 145864219, 4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [4] Leroux, F.; Jeschke, P.; Schlosser, M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem. 2008, 4, 13. View Source
